2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide
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Overview
Description
2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 4-position and a thioether linkage to an acetamide moiety, which is further substituted with a phenethyl group.
Scientific Research Applications
2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent due to its quinoline core, which is known for its pharmacological activities.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide typically involves the following steps:
Formation of 4-methylquinoline-2-thiol: This can be achieved by reacting 4-methylquinoline with a thiolating agent such as phosphorus pentasulfide (P2S5) under reflux conditions.
Thioether Formation: The 4-methylquinoline-2-thiol is then reacted with 2-bromo-N-phenethylacetamide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) to form the thioether linkage.
Purification: The crude product is purified using column chromatography or recrystallization techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding amine.
Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Corresponding amine
Substitution: Nitrated or halogenated quinoline derivatives
Mechanism of Action
The mechanism of action of 2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The quinoline core can intercalate into DNA, disrupting its replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in cellular metabolism, leading to cell death. The thioether linkage and acetamide moiety contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-methylquinoline: A simpler quinoline derivative with a methyl group at the 2-position.
4-hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 4-position.
2-aminomethyl-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione: A quinoline derivative with an oxadiazole ring.
Uniqueness
2-((4-methylquinolin-2-yl)thio)-N-phenethylacetamide is unique due to its specific substitution pattern and the presence of both a thioether linkage and an acetamide moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
2-(4-methylquinolin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-15-13-20(22-18-10-6-5-9-17(15)18)24-14-19(23)21-12-11-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRLFLKONYNXOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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